molecular formula C15H20N2O B1400155 (3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one CAS No. 35024-48-7

(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one

Cat. No. B1400155
CAS RN: 35024-48-7
M. Wt: 244.33 g/mol
InChI Key: ALNLRGKJASPTJG-SDNWHVSQSA-N
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Description

“(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The benzyl-piperidines activity against different viruses was shown .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one has been utilized in the synthesis of a wide range of heterocyclic compounds. For instance, it's used in the creation of novel thiazolopyridines and thiazolopyridine derivatives, which are important in various chemical reactions and potential applications in medicinal chemistry (Lamphon et al., 2004).

Study of Electrochemical Properties

The compound's derivatives have been studied for their electrochemical properties. Research on 3,6-difluoro-1,2,4,5-tetrakis(amino)benzene compounds, including those bearing dimethylamino substituents, provides insights into their electron loss behavior and potential applications in electronic materials (Adams et al., 2010).

Exploration in Dye Synthesis

Cross-conjugated ω,ω′-bis-dimethylamino ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles have been synthesized, leading to the creation of piperidinium salts and polymethine dyes, suggesting the compound's role in developing new dyes with specific properties (Krasnaya et al., 2011).

Future Directions

Piperidine and its derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . This suggests that these compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

properties

IUPAC Name

(3E)-1-benzyl-3-(dimethylaminomethylidene)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16(2)11-14-12-17(9-8-15(14)18)10-13-6-4-3-5-7-13/h3-7,11H,8-10,12H2,1-2H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNLRGKJASPTJG-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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